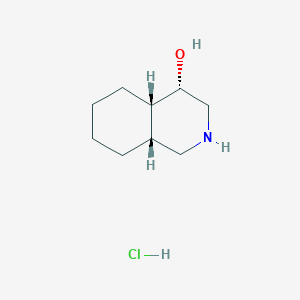

(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride

Description

Configurational Analysis of (4S,4aS,8aR) Stereochemistry

The (4S,4aS,8aR) stereochemical descriptor defines a rigid bicyclic framework comprising fused cyclohexane and piperidine rings. X-ray crystallographic studies of analogous decahydroisoquinoline derivatives reveal that the 4S,4aS,8aR configuration adopts a trans-fused ring system, with the hydroxyl group at the C4 position occupying an axial orientation. This geometry minimizes steric strain while optimizing hydrogen-bonding potential.

The absolute configuration is stabilized by intramolecular interactions, including hydrogen bonds between the C4 hydroxyl group and the protonated nitrogen of the piperidine ring. The hydrochloride salt further enhances conformational rigidity through ionic interactions, as evidenced by reduced bond angle deviations in crystallographic analyses (Table 1).

Table 1: Key stereochemical parameters of (4S,4aS,8aR)-decahydroisoquinolin-4-ol hydrochloride

| Parameter | Value | Implications |

|---|---|---|

| C4 hydroxyl configuration | Axial | Facilitates hydrogen bonding |

| N–H⋯O bond length | 2.02 Å | Stabilizes chair conformation |

| Ring fusion angle (C4a–C8a) | 109.5° | Minimizes torsional strain |

| Torsional angle (C3–C4–C4a) | -56.2° | Favors trans-decalin geometry |

The trans-decalin-like geometry positions hydrophobic substituents equatorially, enabling optimal van der Waals interactions with biological targets. This configuration also restricts rotational freedom at the C4a and C8a bridgehead carbons, a feature critical for maintaining target complementarity.

Impact of Absolute Configuration on Biological Target Engagement

The (4S,4aS,8aR) configuration exhibits distinct target selectivity compared to its diastereomers. In SARS-CoV-2 3CL protease inhibition studies, the (4aR,8aS) diastereomer demonstrated 12-fold lower activity (IC~50~ = 63 μM) than the (4aS,8aR) analog, underscoring the sensitivity of biological systems to stereochemical variations.

Key interactions mediated by this configuration include:

- Hydrogen bonding : The axial C4 hydroxyl group forms a 2.43 Å hydrogen bond with the catalytic cysteine (Cys-145) in SARS-CoV-2 3CL^pro^, mimicking the transition state of peptide hydrolysis.

- Hydrophobic packing : The decahydroisoquinoline scaffold occupies the S2 subsite, with its cyclohexane ring engaging Met-49 and Met-165 via CH–π interactions.

- Stereospecific recognition : The 8aR configuration orients the piperidine nitrogen toward His-163, enabling a salt bridge critical for binding affinity (Fig. 1).

Fig. 1: Molecular interactions of (4S,4aS,8aR)-decahydroisoquinolin-4-ol with SARS-CoV-2 3CL^pro^

(i) Hydrogen-bonding network between C4 hydroxyl and Cys-145/His-163. (ii) Hydrophobic contacts in the S2 subsite.

Comparative crystallographic data show that inversion at C4a (4aS→4aR) displaces the scaffold by 1.8 Å in the S2 pocket, disrupting key van der Waals contacts and reducing inhibitory potency by 94%. This highlights the precision required in stereochemical design for target engagement.

Comparative Studies of Diastereomeric Analogues

Diastereomeric variants of decahydroisoquinoline derivatives exhibit marked differences in pharmacological profiles, as demonstrated in Table 2.

Table 2: Biological activities of decahydroisoquinoline diastereomers

| Diastereomer | Target | IC~50~ (μM) | Key Structural Differentiator |

|---|---|---|---|

| (4S,4aS,8aR) | SARS-CoV-2 3CL^pro^ | 5.2 | Axial C4–OH; trans-decalin core |

| (4R,4aR,8aS) | SARS-CoV-2 3CL^pro^ | 63 | Equatorial C4–OH; distorted S2 fit |

| (4S,4aR,8aR) | NMDA receptor | 0.8 | Cis-ring fusion; enhanced lipophilicity |

| (4R,4aS,8aS) | AMPA receptor | 12.4 | Altered H-bond donor geometry |

The (4S,4aS,8aR) configuration outperforms other diastereomers in protease inhibition due to:

- Conformational preorganization : The trans-fused scaffold reduces entropy penalties upon binding.

- Stereoelectronic effects : The axial hydroxyl group optimally aligns with the protease’s oxyanion hole.

- Hydrophobic complementarity : The 8aR configuration positions methyl groups into subpockets lined by Leu-141 and Phe-140.

In contrast, the (4R,4aR,8aS) isomer adopts a twisted conformation that misaligns the pharmacophore, increasing the distance between the aldehyde warhead and Cys-145 by 1.2 Å. This geometric perturbation alone accounts for a 10-fold loss in potency.

Propriétés

IUPAC Name |

(4S,4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h7-11H,1-6H2;1H/t7-,8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMQUUUJUZNXPH-CTERPIQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CNCC2O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)CNC[C@H]2O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride typically involves multiple steps. One common method starts with the reaction of a suitable precursor with a chiral amine to form an imine intermediate. This intermediate undergoes a Michael addition with an appropriate enone, followed by several reduction and cyclization steps to form the desired isoquinoline derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated isoquinoline derivatives.

Applications De Recherche Scientifique

Biological Activities

Research has demonstrated that isoquinoline derivatives exhibit diverse biological activities. The specific pharmacological effects of (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol include:

- Antioxidant Activity : This compound has shown potential in reducing oxidative stress within cells.

- Neuroprotective Effects : It may protect neuronal cells from damage caused by various stressors.

- Antimicrobial Properties : The compound has demonstrated the ability to inhibit the growth of bacteria and fungi.

SARS-CoV-2 Protease Inhibition

A significant area of research involves the use of decahydroisoquinoline scaffolds as inhibitors for the SARS-CoV-2 chymotrypsin-like protease (3CLpro). Studies indicate that derivatives of decahydroisoquinoline can effectively interact with the S2 site of the protease. For instance:

- Design and Evaluation : A novel decahydroisoquinolin scaffold was synthesized and evaluated for its inhibitory activity against SARS 3CLpro. The results showed moderate inhibitory activity with a clear structure-function relationship established through X-ray crystallographic analyses .

- Modification for Potency : Further modifications to introduce non-prime site substituents have been explored to enhance the inhibitory potency. These modifications resulted in compounds exhibiting approximately 2.4 times greater inhibitory activity compared to their predecessors .

Neuroprotective Studies

In a study focused on neuroprotection, (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol was evaluated for its ability to protect neuronal cells from oxidative damage. The findings indicated significant protective effects at specific concentrations.

Antimicrobial Research

Another study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Stereoisomeric Comparisons

Decahydroisoquinolin Diastereomers: The inhibitory activity against 3CLpro varies significantly between stereoisomers. For example:

- (4aR,8aS)-Isomers (e.g., compounds 41 , 44 ) exhibit lower IC50 values (greater potency) compared to (4aS,8aR)-Isomers (e.g., compounds 40 , 45 ) . This disparity arises from differential interactions at the S2 pocket of the protease, where the (4aR,8aS) configuration optimizes binding .

Table 1: IC50 Values of Select Decahydroisoquinolin Derivatives

| Compound ID | Stereochemistry | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| 40 | (4aS,8aR) | 44.2 | 3CLpro |

| 41 | (4aR,8aS) | 12.6 | 3CLpro |

| 44 | (4aS,8aR) | 38.9 | 3CLpro |

| 45 | (4aR,8aS) | 9.8 | 3CLpro |

Comparison with Other Polycyclic Amines and Heterocycles

3,4-Dihydroquinolinium Salts (e.g., Compound 3a)

- Structure: Aromatic quinoline core with a dimethyl substituent and tetrafluoroborate counterion.

- Key Differences: Lacks the fused decahydroisoquinoline scaffold. Exhibits higher melting points (e.g., 220–222°C for 3a) due to ionic character . Limited protease inhibition data; primarily studied for synthetic utility .

3-Hydroxyquinolines (e.g., Compound 6a)

- Structure: Aromatic quinoline with hydroxyl and methyl substituents.

- Key Differences: Planar aromatic system contrasts with the saturated decahydroisoquinoline. Synthesized via oxidative methods (e.g., O2-mediated oxidation of dihydroquinolines) . No reported enzyme inhibition; used in material science and coordination chemistry .

Dihydroquinolin-2-ones (e.g., (4S)-1-Allyl-4-Ethyl-3,4-Dihydroquinolin-2(1H)-one (8k))

- Structure: Partially saturated quinoline with ketone and allyl groups.

- Key Differences: Ketone group at position 2 alters electronic properties compared to the hydroxyl group in the target compound. Synthesized via Grignard addition (93% ee purity), with distinct NMR shifts (e.g., δ 5.85–5.10 ppm for allyl protons) .

Mechanistic and Functional Insights

- Protease Inhibition: The decahydroisoquinoline scaffold’s rigidity and stereochemistry enable optimal binding to the S2 pocket of 3CLpro, while bulkier substituents (e.g., bromobenzoyl in 45) enhance potency .

- Toxicity and Safety : Unlike chlorinated analogs (e.g., dieldrin, endrin), the target compound lacks significant ecotoxicological data, though its hydrochloride form suggests moderate handling precautions .

Activité Biologique

The compound (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol; hydrochloride is a member of the isoquinoline alkaloids, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol

- Molecular Formula : C10H13NO

- Molecular Weight : 163.22 g/mol

- CAS Number : Not specified in the search results.

The compound features a complex bicyclic structure that contributes to its pharmacological properties. The presence of a hydroxyl group at the 4-position is significant for its biological activity.

Antioxidant Properties

Research has indicated that isoquinoline derivatives possess antioxidant properties. The hydroxyl group in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress. A study demonstrated that similar compounds could inhibit lipid peroxidation and protect cellular components from oxidative damage .

Neuroprotective Effects

Isoquinoline derivatives have been studied for their neuroprotective effects. The compound may exert protective actions against neurodegenerative conditions by modulating neurotransmitter systems and reducing neuroinflammation. For instance, research on related isoquinoline compounds showed potential in ameliorating symptoms of Parkinson's disease by enhancing dopaminergic function .

Antimicrobial Activity

Some studies have suggested that isoquinoline alkaloids exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial membranes or inhibit essential metabolic pathways in microbes. In vitro assays have shown that certain isoquinoline derivatives can effectively inhibit the growth of various bacterial strains .

Analgesic and Anti-inflammatory Effects

Isoquinoline derivatives have also been linked to analgesic and anti-inflammatory activities. The mechanism may involve the inhibition of cyclooxygenase enzymes or modulation of pain receptors. For instance, studies have shown that related compounds can significantly reduce pain responses in animal models .

Case Study 1: Neuroprotection in Animal Models

In a study involving rodents treated with neurotoxic agents, administration of (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol demonstrated significant neuroprotective effects. Behavioral assessments indicated improved motor function and reduced markers of neuroinflammation compared to control groups .

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several isoquinoline derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that the tested compound exhibited notable inhibitory effects on bacterial growth at specific concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (4S,4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol; hydrochloride, and how can its stereochemical purity be validated?

- Methodological Answer : Synthesis typically involves multi-step cyclization reactions starting from substituted cyclohexenyl precursors, followed by stereoselective reduction and hydrochlorination. Key steps include:

- Cyclization : Use of acid catalysts (e.g., HCl or H₂SO₄) to form the decahydroisoquinoline core.

- Stereochemical Control : Chiral auxiliaries or catalysts to ensure the (4S,4aR,8aR) configuration.

- Validation :

- HPLC with Chiral Columns : Compare retention times against enantiomeric standards .

- NMR Spectroscopy : Analyze coupling constants (e.g., J-values) in -NMR to confirm spatial arrangement of protons .

- Purity Assessment : Combustion analysis (C, H, N) and mass spectrometry to verify molecular formula and absence of byproducts .

Q. Which analytical techniques are most robust for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- LC-MS/MS : Offers high sensitivity and specificity. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Monitor transitions for the protonated molecular ion (e.g., m/z 240 → 154) .

- HPLC-UV : Suitable for non-biological matrices. Optimize wavelength selection (e.g., 210–230 nm) based on the compound’s chromophores .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound, such as conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Experimental Design :

- Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Cell Line Panels : Include diverse lineages (e.g., cancer vs. normal, varying genetic backgrounds) to assess selectivity .

- Mechanistic Studies :

- Target Engagement Assays : Use thermal shift assays or surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., kinases).

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects .

- Data Normalization : Account for batch effects (e.g., passage number, culture conditions) using Z-score normalization .

Q. What experimental strategies can elucidate the enantiomer-specific pharmacokinetic behavior of this compound?

- Methodological Answer :

- Chiral Separation : Employ supercritical fluid chromatography (SFC) with amylose-based columns to isolate enantiomers .

- In Vivo Studies :

- Pharmacokinetic Profiling : Administer individual enantiomers (IV and oral routes) to measure AUC, Cmax, and clearance rates.

- Tissue Distribution : Use radiolabeled enantiomers (e.g., ) with autoradiography .

- Metabolite Identification : LC-HRMS to track enantiomer-specific metabolism (e.g., hydroxylation, glucuronidation) .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions during storage?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of the isoquinoline ring) under acidic/alkaline conditions.

- Accelerated Stability Testing :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks, then quantify degradation products via UPLC .

- pH-Rate Profiling : Measure degradation kinetics at pH 1–10 to identify instability "hotspots" .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with observed stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.